molecular formula C9H14BNO2S B8211135 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole

Cat. No.: B8211135
M. Wt: 211.09 g/mol
InChI Key: KHKOFFCHQUOREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole: is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and an isothiazole ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole typically involves the reaction of isothiazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst, such as palladium, under inert atmosphere conditions. The reaction proceeds through a borylation process, where the boron reagent reacts with the isothiazole to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the isothiazole ring or the dioxaborolane ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of a catalyst.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Substituted isothiazole or dioxaborolane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.

    Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals.

Medicine:

    Diagnostics: The compound is used in the development of diagnostic agents for imaging and detection of diseases.

    Therapeutics: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

    Electronics: It is explored for use in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its role in catalysis and bioconjugation. The isothiazole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Comparison:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of an isothiazole ring. It is also used in organic synthesis and catalysis.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: Contains a pyrazolo[1,5-a]pyrimidine ring, which offers different electronic properties and reactivity.
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring, making it more stable and less reactive compared to the isothiazole derivative.

The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole lies in its combination of the boron-containing dioxaborolane ring and the isothiazole ring, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-6-14-11-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKOFFCHQUOREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.